6-(Difluoromethoxy)pyridin-3-ol
Overview
Description
6-(Difluoromethoxy)pyridin-3-ol is a chemical compound that has recently gained significant attention in various fields of research and industry. It has a molecular formula of C6H5F2NO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 . The molecular weight of the compound is 160.121 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 249.8±35.0 °C at 760 mmHg . The physical form of the compound is not explicitly mentioned in the search results.Scientific Research Applications
Formation in Food Products
The compound 6-(Difluoromethoxy)pyridin-3-ol, a type of pyridin-3-ol, can be formed in food products. For example, the formation of 6-(hydroxymethyl)pyridin-3-ol, a similar compound, was observed in honey and sugarcane honey when heated, indicating that pyridin-3-ols form in foods during thermal processing in the presence of ammonia or ammonia-producing compounds (Hidalgo et al., 2020).
Catalysis in Olefin Epoxidation
This compound derivatives have been investigated for their use in catalysis. For instance, a study on dioxomolybdenum(VI) complexes with pyrazolylpyridine ligands demonstrated their effectiveness as (pre)catalysts in the epoxidation of olefins (Amarante et al., 2014).
Ligand in Coordination Chemistry
Compounds similar to this compound, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used as ligands in coordination chemistry. These compounds are noted for their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Application in OLED Fabrication
A derivative of this compound, specifically 2,6-di(5-trifluoromethylpyrazol-3-yl)pyridine, has been utilized in the fabrication of organic light-emitting diodes (OLEDs). These compounds were found to exhibit significant photoluminescence and were effective in OLED applications (Liao et al., 2014).
Antioxidant Properties
Some 6-substituted-2,4-dimethyl-3-pyridinols, related to this compound, have been synthesized and displayed interesting antioxidant properties. These compounds were highly effective in inhibiting radical-initiated styrene autoxidations, making them powerful phenolic antioxidants (Wijtmans et al., 2004).
Curing Agent in Polymer Chemistry
Pyridinyl-containing benzoxazines, such as those derived from pyridin-3-ol, have shown unusual curing behaviors with epoxy resins. These compounds act as crosslinking agents and catalysts in the formation of thermosets with good thermal properties (Lin et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-(difluoromethoxy)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOORMFONBHIOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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